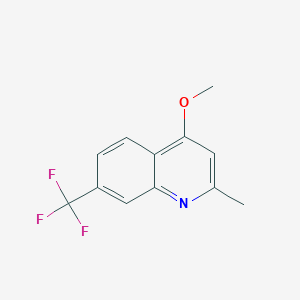

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFXVPXZCFQGLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated quinoline precursors in the presence of palladium catalysts .

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions using reagents like sodium methoxide or lithium aluminum hydride

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.

Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: It has shown promise in the development of new drugs with antibacterial, antiviral, and anticancer activities.

Industry: It is used in the production of liquid crystals and as a component in various chemical sensors

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Quinoline Derivatives

The following table summarizes key structural and functional differences between 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline and analogous compounds:

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Trifluoromethyl Position: The 7-CF₃ group in the target compound contrasts with 2-CF₃ in 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline, altering steric hindrance and binding affinity in biological systems .

Synthetic Methodologies The target compound may be synthesized via Suzuki coupling using methoxy-substituted boronates, similar to methods described for 6-Chloro-4-ethoxy-2-methylquinoline derivatives . In contrast, 4-Chloro-7-(trifluoromethyl)quinoline is synthesized via chlorination of 7-(trifluoromethyl)quinoline precursors using phosphorus oxychloride .

Biological Activity Antimalarial Potential: Chloro-substituted quinolines (e.g., 4-Chloro-7-(trifluoromethyl)quinoline) are prominent in antimalarial research due to their ability to overcome drug resistance . The target compound’s methoxy group may modulate toxicity profiles while retaining efficacy. Agrochemical Applications: Fluorinated quinolines like 4-(Difluoromethyl)-7-fluoro-8-methyl-2-(trifluoromethyl)quinoline exhibit fungicidal properties, suggesting the target compound could be optimized for similar uses .

Physical Properties Melting points vary significantly: 4-Chloro-7-(trifluoromethyl)quinoline melts at 95–97°C, while difluoromethyl analogs melt higher (~107–108°C), likely due to increased molecular symmetry . The target compound’s methoxy and methyl groups may lower its melting point compared to chloro derivatives.

Biological Activity

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a two-step process:

- Friedländer Reaction : The initial step involves synthesizing 4-methoxy-2-methylquinoline.

- Trifluoromethylation : The resultant intermediate is then treated with trifluoromethyl iodide to yield the final product.

Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure of the synthesized compound.

Biological Properties

This compound has been shown to exhibit significant biological activity, particularly in anticancer research. The following table summarizes its key biological properties:

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Tubulin Polymerization : Similar to combretastatin A-4 derivatives, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

- Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can trigger apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Breast Cancer Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The compound was found to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- Colon Cancer Research : Another study demonstrated that this quinoline derivative inhibited the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest and apoptosis. The IC50 was measured at approximately 0.025 µM, indicating potent activity compared to standard chemotherapeutic agents .

Applications

The potential applications of this compound extend beyond oncology:

- Pharmaceutical Development : As a lead compound for developing novel anticancer drugs.

- Materials Science : Used in synthesizing advanced materials such as luminescent sensors and bioimaging probes.

Future Directions

Research into this compound is ongoing, focusing on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.